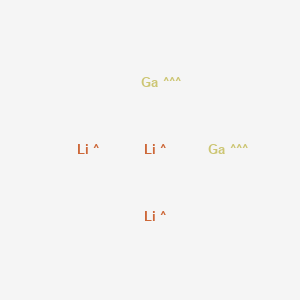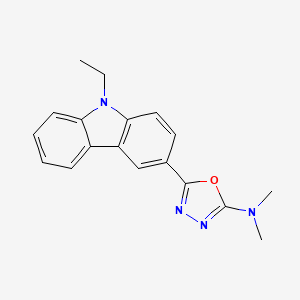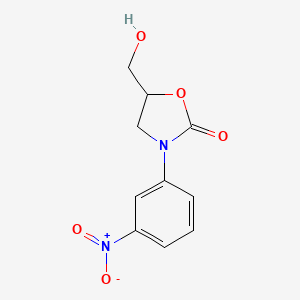
5-(Hydroxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Hydroxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone is a chemical compound that belongs to the oxazolidinone class. This compound is characterized by the presence of a hydroxymethyl group, a nitrophenyl group, and an oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone typically involves the reaction of 3-nitrobenzaldehyde with an appropriate amine and a carbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the formation of the oxazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(Hydroxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(Carboxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone.
Reduction: Formation of 5-(Hydroxymethyl)-3-(3-aminophenyl)-2-oxazolidinone.
Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.
科学的研究の応用
5-(Hydroxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(Hydroxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell.
類似化合物との比較
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone with enhanced potency and a broader spectrum of activity.
Uniqueness
5-(Hydroxymethyl)-3-(3-nitrophenyl)-2-oxazolidinone is unique due to its specific structural features, such as the hydroxymethyl and nitrophenyl groups. These groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other oxazolidinones.
特性
CAS番号 |
64589-67-9 |
|---|---|
分子式 |
C10H10N2O5 |
分子量 |
238.20 g/mol |
IUPAC名 |
5-(hydroxymethyl)-3-(3-nitrophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10N2O5/c13-6-9-5-11(10(14)17-9)7-2-1-3-8(4-7)12(15)16/h1-4,9,13H,5-6H2 |
InChIキー |
GBBIODRPZQHADX-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)N1C2=CC(=CC=C2)[N+](=O)[O-])CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


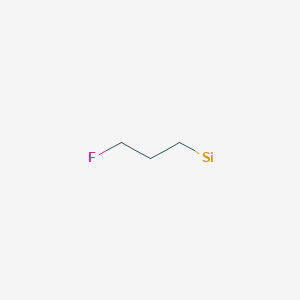
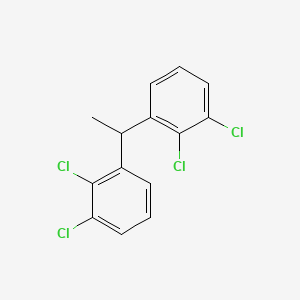
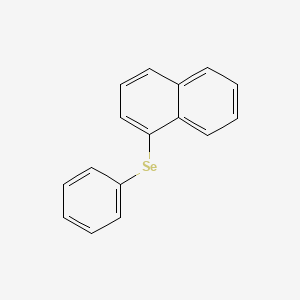

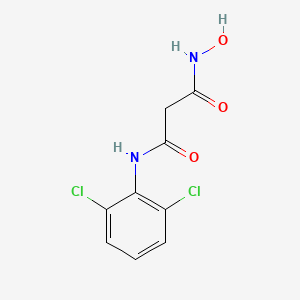

![Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]-](/img/structure/B14489681.png)

![3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate](/img/structure/B14489688.png)
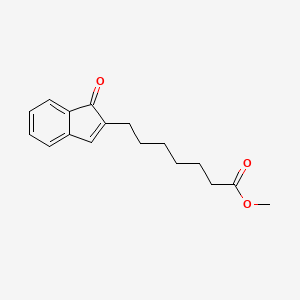
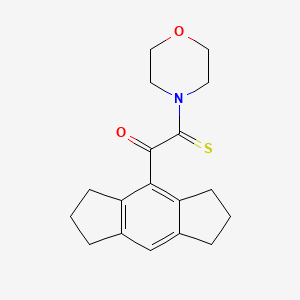
![8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate](/img/structure/B14489709.png)
